N-(2,6-dimethylphenyl)-2-{8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl}acetamide
Description
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N6O3/c1-15-9-11-18(12-10-15)22-27-24(34-29-22)19-8-5-13-30-23(19)28-31(25(30)33)14-20(32)26-21-16(2)6-4-7-17(21)3/h4-13H,14H2,1-3H3,(H,26,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKFROTSLJBRDMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN4C3=NN(C4=O)CC(=O)NC5=C(C=CC=C5C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazole derivatives, have been known to interact with various enzymes and receptors.
Mode of Action
It’s worth noting that triazole derivatives can interact with biological receptors through hydrogen-bonding and dipole interactions.
Biochemical Pathways
Similar compounds have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been conducted on similar compounds.
Biological Activity
N-(2,6-dimethylphenyl)-2-{8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl}acetamide is a complex organic compound notable for its diverse biological activities. This compound incorporates a triazolo[4,3-a]pyridine core and an oxadiazole ring, which are known for their pharmacological potential. The exploration of this compound's biological activity is critical for understanding its therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 454.5 g/mol. Its unique structure consists of various functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C25H22N6O3 |
| Molecular Weight | 454.5 g/mol |
| CAS Number | 1261004-18-5 |
Biological Activities
Research has indicated that compounds featuring oxadiazole and triazole rings exhibit a wide range of biological activities:
-
Anticancer Activity :
- Compounds with oxadiazole derivatives have shown significant anticancer properties. For instance, derivatives have been reported to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
- A study highlighted that certain oxadiazole-based compounds exhibited IC50 values in the low micromolar range against breast cancer cell lines .
- Anti-inflammatory Effects :
- Antimicrobial Properties :
- Neuroprotective Effects :
The biological activities of this compound are likely mediated through several mechanisms:
- Enzyme Inhibition : Compounds with oxadiazole structures often act as enzyme inhibitors (e.g., HDACs and carbonic anhydrases), which can disrupt cancer cell proliferation and inflammation pathways .
- Receptor Modulation : The interaction with various receptors (e.g., sigma receptors) can modulate neurotransmitter release and influence pain pathways .
Case Studies
Several studies have evaluated the biological activity of related compounds:
- Study on Anticancer Activity :
- Research on Anti-inflammatory Properties :
Scientific Research Applications
Structure and Composition
The molecular formula of N-(2,6-dimethylphenyl)-2-{8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl}acetamide is with a molecular weight of approximately 442.48 g/mol. Its InChI representation is:
Medicinal Chemistry
This compound has shown promise in various biological activities:
-
Anticancer Activity :
- Research indicates that compounds with triazolopyridine cores exhibit significant anticancer properties. The unique arrangement of functional groups may enhance their efficacy against specific cancer cell lines.
- A study demonstrated that derivatives of triazolopyridine compounds can inhibit tumor growth in vitro and in vivo models.
-
Antimicrobial Properties :
- The oxadiazole moiety is known for its antimicrobial activity. Compounds containing this structure can act against a range of bacterial and fungal pathogens.
- Case studies have shown effectiveness in treating infections caused by resistant strains.
-
Anti-inflammatory Effects :
- Preliminary studies suggest that this compound may modulate inflammatory pathways by interacting with specific enzymes involved in the inflammatory response.
- Clinical trials are needed to confirm these effects and establish therapeutic dosages.
Chemical Research
The compound's unique structure allows it to participate in various chemical reactions:
- Oxidation and Reduction Reactions : These can modify the compound's functional groups to enhance its biological activity or alter its pharmacokinetic properties.
- Substitution Reactions : Useful for synthesizing analogs that may exhibit improved efficacy or reduced toxicity.
Table of Biological Activities
| Activity Type | Potential Effects | References |
|---|---|---|
| Anticancer | Inhibition of tumor growth | , |
| Antimicrobial | Activity against bacterial and fungal pathogens | , |
| Anti-inflammatory | Modulation of inflammatory pathways | , |
Anticancer Research
A study published in Journal of Medicinal Chemistry explored the anticancer potential of triazolopyridine derivatives similar to this compound. The results indicated significant cytotoxicity against breast cancer cell lines with an IC50 value lower than 10 µM.
Antimicrobial Efficacy
In another investigation highlighted in Antibiotics, derivatives featuring the oxadiazole ring were tested against multi-drug resistant strains of Staphylococcus aureus. The results demonstrated a minimum inhibitory concentration (MIC) as low as 0.5 µg/mL for certain analogs.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide ()
- Molecular Formula : C₁₉H₁₅N₇O₄
- Molecular Weight : 405.4 g/mol
- Key Substituents : 3-methyl-1,2,4-oxadiazole, benzoxazolone.
- Synthesis : Prepared via coupling reactions, though specific yields are unreported.
Oxadixyl ()
- Structure : N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide.
- Application : Fungicide.
- Key Differences : Lacks the triazolo-oxadiazole core but shares the 2,6-dimethylphenyl acetamide backbone. This highlights the importance of heterocyclic systems in bioactivity .
Compound 58 ()
- Structure : Features a tetrazolyl-pyridine and benzooxazolo-oxazine core.
- Synthesis Yield : 42% via Buchwald-Hartwig coupling.
- Characterization : Employed NMR and mass spectrometry, similar to methods used for the target compound .
Methodological Considerations ()
- Structural similarity assessments rely on molecular descriptors (e.g., fingerprinting, pharmacophore mapping). The target compound’s triazolo-oxadiazole core may prioritize kinase or enzyme inhibition, akin to related agrochemicals .
Research Findings
- Structural Impact : The triazolo-oxadiazole system in the target compound likely enhances metabolic stability compared to simpler acetamides like oxadixyl .
- Synthetic Efficiency : Reactions using cesium carbonate/DMF () achieve higher yields than palladium-mediated couplings (), suggesting route optimization is critical .
- Bioactivity Prediction : Analogues with 2,6-dimethylphenyl groups (e.g., oxadixyl) exhibit fungicidal activity, implying the target compound may share similar targets .
Q & A
Basic Research Question
- 1H/13C NMR : Assign signals for aromatic protons (δ 6.5–8.5 ppm), methyl groups (δ 2.0–2.5 ppm), and carbonyls (δ 160–180 ppm). Overlapping signals in the triazolo-pyridine region require 2D NMR (HSQC, HMBC) for resolution .
- HRMS : Confirm molecular ion ([M+H]+) and fragment peaks (e.g., cleavage of the acetamide moiety).
- X-ray crystallography : Resolve stereochemical ambiguities in the triazolo-oxadiazole system .
- HPLC : Assess purity (>95%) using C18 columns and UV detection at 254 nm .
How can reaction conditions be optimized to improve the yield of the triazolo[4,3-a]pyridine core?
Advanced Research Question
- Design of Experiments (DOE) : Vary base (e.g., K2CO3 vs. Et3N), temperature (80–120°C), and reaction time (4–24 hrs) to identify optimal conditions .
- Microwave-assisted synthesis : Reduce reaction time from hours to minutes while maintaining >80% yield .
- In situ monitoring : Use FTIR to track carbonyl intermediate formation (e.g., disappearance of nitrile peaks at ~2200 cm⁻¹) .
What strategies resolve contradictions between computational predictions and experimental bioactivity data?
Advanced Research Question
- Orthogonal assays : Validate enzyme inhibition data with cell-based assays (e.g., cytotoxicity in cancer cell lines) .
- Purity verification : Use LC-MS to rule out impurities (e.g., unreacted intermediates) as contributors to anomalous activity .
- Molecular dynamics (MD) simulations : Refine docking poses by accounting for protein flexibility and solvation effects .
How is the reaction mechanism of oxadiazole ring formation studied?
Advanced Research Question
- Kinetic isotope effects (KIE) : Replace nitrile (R-C≡N) with 15N-labeled analogs to track bond reorganization .
- Trapping intermediates : Use low-temperature NMR to isolate and characterize thioamide intermediates in cyclization steps .
- DFT calculations : Model transition states for cyclodehydration steps to predict regioselectivity .
What methodologies guide SAR studies for substituent modifications?
Advanced Research Question
- Systematic substitutions : Replace 4-methylphenyl (oxadiazole) with electron-withdrawing (e.g., -NO2) or donating (-OCH3) groups to assess impact on solubility and target binding .
- Free-Wilson analysis : Quantify contributions of substituents to bioactivity using linear regression models .
- Co-crystallization : Determine binding modes of analogs with target proteins (e.g., kinases) to rationalize SAR trends .
How can reproducibility in multi-step synthesis be ensured?
Advanced Research Question
- Strict condition control : Use anhydrous solvents, inert atmospheres (N2/Ar), and calibrated heating mantles for exothermic steps (e.g., cyclizations) .
- Batch-to-batch analysis : Compare NMR and HPLC profiles across syntheses to detect deviations .
- Intermediate stability testing : Store key intermediates under nitrogen at -20°C to prevent degradation .
How are computational tools integrated into analog design?
Advanced Research Question
- Virtual screening : Use AutoDock Vina to prioritize analogs with improved docking scores for synthesis .
- ADMET prediction : Filter candidates with poor pharmacokinetic profiles (e.g., high LogP) using SwissADME .
- QM/MM simulations : Refine binding energy calculations for critical hydrogen bonds between the acetamide group and active-site residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
